molecular formula C13H11NO3 B595580 6-(Benzyloxy)pyridine-2-carboxylic acid CAS No. 149744-21-8

6-(Benzyloxy)pyridine-2-carboxylic acid

Cat. No.: B595580
CAS No.: 149744-21-8
M. Wt: 229.235
InChI Key: VCQAXRMOPNGIIB-UHFFFAOYSA-N
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Description

6-(Benzyloxy)pyridine-2-carboxylic acid is an organic compound with the molecular formula C12H11NO3 It is a derivative of pyridine, featuring a benzyloxy group at the 6-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)pyridine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2-carboxylic acid as the core structure.

    Benzyloxy Group Introduction: The benzyloxy group is introduced at the 6-position of the pyridine ring through a nucleophilic substitution reaction. This can be achieved using benzyl alcohol and a suitable base, such as sodium hydride, under reflux conditions.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzyloxy)pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.

    6-Methoxypyridine-2-carboxylic acid: Features a methoxy group instead of a benzyloxy group, which can affect its reactivity and binding properties.

    6-(Phenylmethoxy)pyridine-2-carboxylic acid: Similar structure but with different substituents, leading to variations in chemical behavior and applications.

Uniqueness

6-(Benzyloxy)pyridine-2-carboxylic acid is unique due to the presence of both the benzyloxy and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis, research, and potential therapeutic uses.

Properties

IUPAC Name

6-phenylmethoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-13(16)11-7-4-8-12(14-11)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQAXRMOPNGIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679681
Record name 6-(Benzyloxy)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149744-21-8
Record name 6-(Benzyloxy)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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